methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Overview
Description
Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The pyrazolo[3,4-b]pyridine core can be reduced using appropriate reducing agents.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride
Scientific Research Applications
Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate include other pyrazolo[3,4-b]pyridine derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific activities and applications. Examples include:
Biological Activity
Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex heterocyclic structure that includes a pyrazolo[3,4-b]pyridine core. Its molecular formula is with a molecular weight of approximately 363.3 g/mol. The structural features that contribute to its biological activity include:
- Cyclopropyl group : Enhances lipophilicity and may influence receptor binding.
- Fluorophenyl moiety : Often associated with increased potency in drug candidates.
- Furan ring : Contributes to the electron-donating properties, which can enhance interactions with biological targets.
1. PPAR Agonism
Research indicates that derivatives of the pyrazolo[3,4-b]pyridine scaffold, including this compound, exhibit agonistic activity towards the human peroxisome proliferator-activated receptor alpha (hPPARα). This receptor plays a crucial role in lipid metabolism and glucose homeostasis, making it a target for treating metabolic disorders.
Key Findings :
- Compounds with bulky substituents at specific positions on the pyrazolo ring showed enhanced hPPARα activation compared to traditional fibrates like fenofibrate .
2. Anticancer Activity
The compound has also been investigated for its potential as an anticancer agent. Studies have shown that certain pyrazolo[3,4-b]pyridine derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Case Study :
In vitro testing revealed that derivatives exhibited significant antiproliferative effects against human cancer cell lines such as A172 and U87MG. The structure-activity relationship analysis indicated that modifications to the furan and phenyl groups significantly impacted cytotoxicity levels .
3. Inhibition of TBK1
Another promising area of research involves the inhibition of TANK-binding kinase 1 (TBK1), which is implicated in various inflammatory and autoimmune diseases. Certain derivatives have been identified as potent TBK1 inhibitors, with IC50 values in the nanomolar range.
Research Insights :
- The compound demonstrated effective inhibition of TBK1 signaling pathways in stimulated immune cells, suggesting potential applications in treating inflammatory conditions .
Structure-Activity Relationship (SAR)
The SAR studies conducted on pyrazolo[3,4-b]pyridine derivatives have provided valuable insights into how structural modifications influence biological activity:
Substituent Position | Effect on Activity |
---|---|
C(1) | Essential for receptor binding |
C(6) | Modulates potency; bulky groups enhance activity |
C(4) | Alters selectivity towards PPARα or TBK1 |
These findings underscore the importance of specific functional groups in optimizing the pharmacological profile of the compound.
Properties
IUPAC Name |
methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3/c1-27-21(26)15-11-16(17-3-2-10-28-17)23-20-18(15)19(12-4-5-12)24-25(20)14-8-6-13(22)7-9-14/h2-3,6-12H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOYMACXNDYVDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NN2C3=CC=C(C=C3)F)C4CC4)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801118474 | |
Record name | Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(2-furanyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801118474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011396-86-3 | |
Record name | Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(2-furanyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1011396-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(2-furanyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801118474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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